molecular formula C9H20N2 B13270944 2-Tert-butyl-1-methylpyrrolidin-3-amine

2-Tert-butyl-1-methylpyrrolidin-3-amine

Cat. No.: B13270944
M. Wt: 156.27 g/mol
InChI Key: CEMLQJBQRDBBKU-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-methylpyrrolidin-3-amine typically involves the reaction of tert-butylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 2-tert-butylpyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Tert-butyl-1-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1-methylpyrrolidin-3-amine is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various applications .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-tert-butyl-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-9(2,3)8-7(10)5-6-11(8)4/h7-8H,5-6,10H2,1-4H3

InChI Key

CEMLQJBQRDBBKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(CCN1C)N

Origin of Product

United States

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